N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide
Description
Core Structural Features and Stereochemical Conservation
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide shares a foundational structure with natural ceramides, comprising a sphingoid base backbone, a hydroxylated acyl chain, and a polar head group. The compound’s 18-carbon sphingosine analog features an E-configured double bond at position 4 and hydroxyl groups at positions 1 and 3, mirroring the stereochemical arrangement of endogenous ceramides such as ceramide NS (non-hydroxy-fatty-acid sphingosine). The acetamide group at position 2 replaces the longer acyl chains (typically C16–C24) found in physiological ceramides, resulting in a truncated molecular architecture (molecular formula: C20H39NO3; molecular weight: 341.5 g/mol).
Table 1: Structural Comparison with Natural Ceramide NS
| Feature | This compound | Ceramide NS |
|---|---|---|
| Acyl Chain Length | 2 carbons (acetamide) | 16–24 carbons |
| Double Bond Position | 4 (E configuration) | 4 (trans configuration) |
| Hydroxylation Sites | 1,3 positions | 1,3 positions |
| Head Group | Acetamide | Free hydroxyl group |
This structural mimicry allows the compound to interact with ceramide-binding proteins and enzymes while exhibiting distinct physicochemical properties, such as increased solubility in aqueous media compared to long-chain ceramides.
Impact of Acyl Chain Truncation on Membrane Interactions
The shortened acyl chain profoundly influences the compound’s behavior in lipid bilayers. Natural ceramides with long acyl chains integrate into membrane microdomains (e.g., lipid rafts), promoting rigid domain formation and modulating membrane permeability. In contrast, this compound disrupts membrane organization due to its reduced hydrophobicity, as demonstrated in studies using artificial lipid membranes. For instance, short-chain ceramide analogs increase the permeability of phosphatidylcholine bilayers by 40–60% compared to long-chain counterparts, a property attributed to their inability to stabilize ordered lipid phases.
The compound’s amphipathic nature also enables it to act as a ceramide transport facilitator. In fibroblasts, exogenous short-chain ceramides enhance the intracellular trafficking of endogenous ceramides by solubilizing them in aqueous compartments, a mechanism critical for regulating ceramide-mediated apoptosis.
Properties
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCBVOJNNKFKC-LOVRKWTRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide typically involves the reaction of appropriate sphingosine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. This modulation affects various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s ability to permeate cell membranes enhances its efficacy in biological systems .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The compound is compared to structurally related ceramides and acetamide derivatives (Table 1):
Table 1: Structural Comparison of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide and Analogs
Key Observations :
- Stereochemistry : The (2S,3S) configuration in the target compound differs from natural ceramides (2S,3R), which may reduce compatibility with ceramide-binding enzymes .
- Functionalization: The BODIPY derivative adds fluorescence but reduces solubility in aqueous buffers compared to non-conjugated analogs .
Physical and Chemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- The (2S,3S) configuration may influence hydrogen bonding, altering melting points compared to (2S,3R) analogs.
Key Observations :
Biological Activity
N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is a complex organic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C24H47NO3
- Molecular Weight : 397.6 g/mol
- CAS Number : 189894-80-2
This compound features a long hydrocarbon chain with hydroxyl groups that contribute to its unique interactions with biological systems.
Biological Activity Overview
This compound exhibits various biological activities which can be categorized as follows:
1. Antioxidant Activity
Research indicates that compounds with hydroxyl groups can scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Studies suggest that this compound may modulate inflammatory pathways. Its structural similarity to known anti-inflammatory agents allows it to interfere with pro-inflammatory cytokine production.
3. Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound has selective cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Cytotoxicity in Cancer Research
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential therapeutic applications in oncology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Fatty acid derivatives and amines.
- Key Reactions :
- Hydroxylation to introduce hydroxyl groups.
- Formation of the double bond through elimination reactions.
- Acetamide formation via condensation reactions.
Applications in Medicine and Industry
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for designing new anti-inflammatory and anticancer drugs.
- Nutraceuticals : Its antioxidant properties make it a candidate for dietary supplements aimed at reducing oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
